molecular formula C22H23N3O4S B11009349 5-methyl-3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B11009349
M. Wt: 425.5 g/mol
InChI Key: ONZUIALRHSTKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHYL-3-PHENYL-N~4~-[4-(PIPERIDINOSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an isoxazole ring, a phenyl group, and a piperidinosulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-3-PHENYL-N~4~-[4-(PIPERIDINOSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenyl-5-methylisoxazole with 4-(piperidinosulfonyl)benzoyl chloride in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-3-PHENYL-N~4~-[4-(PIPERIDINOSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl and piperidinosulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-METHYL-3-PHENYL-N~4~-[4-(PIPERIDINOSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-3-PHENYL-N~4~-[4-(PIPERIDINOSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenyl-N-(4H-1,2,4-triazol-3-yl)-4-isoxazolecarboxamide
  • (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone

Uniqueness

5-METHYL-3-PHENYL-N~4~-[4-(PIPERIDINOSULFONYL)PHENYL]-4-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

5-methyl-3-phenyl-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-16-20(21(24-29-16)17-8-4-2-5-9-17)22(26)23-18-10-12-19(13-11-18)30(27,28)25-14-6-3-7-15-25/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,23,26)

InChI Key

ONZUIALRHSTKFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.